(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate
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Overview
Description
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate is a complex organic compound with a unique tricyclic structure. It is known for its potential pharmacological activities and is of growing interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation . Another approach involves copper-catalyzed C-N and C-O coupling reactions .
Industrial Production Methods
Industrial production of this compound may utilize scalable methods such as microwave-induced cyclocondensation due to its efficiency and shorter reaction times . The use of readily available aryl chlorides in copper-catalyzed reactions also enhances the practicality of large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)(1,4)oxazepine: Shares a similar tricyclic structure but differs in functional groups and substitution patterns.
Dibenzo(b,f)(1,4)thiazepine: Contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
Dibenzo(b,f)(1,4)diazepine: Features a nitrogen atom in place of the oxygen atom in the oxazepine ring.
Uniqueness
(+)-1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino(1,2-d)oxazepine maleate is unique due to its specific substitution pattern and the presence of the maleate moiety, which may enhance its pharmacological properties and solubility .
Properties
CAS No. |
85391-77-1 |
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Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4,11-dimethyl-14-oxa-4,13-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),7,9,11,15,17-hexaene |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-17-14-9-10-19(2)12-16(14)15-5-3-4-6-18(15)21-20(17)11-13;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JVACRTSWFFOIPY-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CN2C(=C3CCN(CC3C4=CC=CC=C4O2)C)C=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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